2,5-二氯-3,4-二硝基噻吩

描述

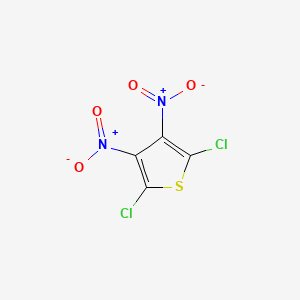

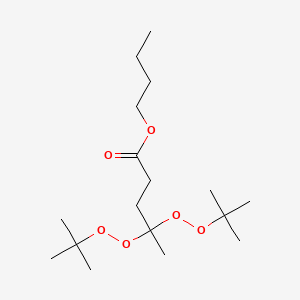

2,5-Dichloro-3,4-dinitrothiophene is a chemical compound with the molecular formula C4Cl2N2O4S . It has a molecular weight of 243.03 . It is a solid substance stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

The synthesis of 2,5-Dichloro-3,4-dinitrothiophene involves the interaction of indolylzinc chloride with 2,5-dichloro-3,4-dinitrothiophene . This reaction produces 2,5-bis(indol-3-yl)-3,4-dinitrothiophene .Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3,4-dinitrothiophene is represented by the InChI code 1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 . The InChI key is UNRSLHGBQKYYSF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,5-Dichloro-3,4-dinitrothiophene has a boiling point of 378.7±37.0 C at 760 mmHg and a melting point of 85-89 C . It is a solid substance stored under nitrogen at a temperature of 4°C .科学研究应用

Synthesis of Low Band Gap Polymeric Systems

2,5-Dichloro-3,4-dinitrothiophene has been identified as an important precursor to a variety of low band gap polymeric systems . In some cases, the halogen functionalities are used simply as blocking groups in order to allow nitration in the β-positions . The halogen groups are simply eliminated during the reduction of the nitro groups to the corresponding amines .

Production of Complex Copolymeric Architectures

The halides in 2,5-Dichloro-3,4-dinitrothiophene also allow further functionalization via aryl-aryl coupling to produce more complex copolymeric architectures . This coupling chemistry could be further tuned via the use of other dihalo analogues of the compound .

Efficient Dinitration of Dihalothiophenes

New nitration protocols have enabled efficient dinitration of 2,5-dihalothiophenes with yields of approximately 80–95% . The resulting products, including 2,5-Dichloro-3,4-dinitrothiophene, all crystallize easily, allowing their characterization via X-ray crystallography .

Formation of Interesting Solid-State Assemblies

The structures of all compounds, including 2,5-Dichloro-3,4-dinitrothiophene, exhibit the formation of interesting solid-state assemblies due to halogen-bonding interactions between the halogen and nitro groups .

Stille Coupling to Make Conjugated Thiophene Oligomers

This monomer is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .

Synthesis of Bromodinitro Compound

2,5-Dichloro-3,4-dinitrothiophene is used as a reactant in the synthesis of bromodinitro compound .

Production of Polymers via Stille Coupling

It is used in the production of polymers via Stille coupling .

Obtaining 3,4-Diaminothiophene

3,4-Diaminothiophene can be obtained from the reduction of 2,5-Dichloro-3,4-dinitrothiophene .

安全和危害

The safety information for 2,5-Dichloro-3,4-dinitrothiophene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the substance .

属性

IUPAC Name |

2,5-dichloro-3,4-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2O4S/c5-3-1(7(9)10)2(8(11)12)4(6)13-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSLHGBQKYYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325701 | |

| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3,4-dinitrothiophene | |

CAS RN |

51584-21-5 | |

| Record name | 51584-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3,4-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 2,5-Dichloro-3,4-dinitrothiophene in material science?

A1: 2,5-Dichloro-3,4-dinitrothiophene (DCDNT) serves as a valuable monomer in the synthesis of conjugated polymers through Direct Hetero Arylation Polycondensations (DHAPs). [] This palladium-catalyzed cross-coupling polymerization offers advantages over traditional methods by eliminating the need for pre-activating one of the coupling partners. This approach minimizes the production of toxic waste and side products while reducing overall costs. [] DCDNT, when reacted with 3,4-ethylenedioxythiophene (EDOT) via DHAPs, yields a donor-acceptor copolymer with a distinct orange color. [] This resulting copolymer exhibits a maximum UV-visible absorption wavelength within the range of 300-451 nm, indicating its potential for optoelectronic applications. []

A1: DHAP offers several advantages compared to traditional methods for synthesizing conjugated polymers, especially when using monomers like 2,5-Dichloro-3,4-dinitrothiophene (DCDNT):

- Simplified Synthesis: DHAP eliminates the pre-activation step required for one of the coupling partners, simplifying the overall synthesis process. []

- Reduced Waste: By avoiding the use of organometallic reagents, DHAP minimizes the generation of toxic waste and byproducts. []

- Cost-Effectiveness: The streamlined synthesis and reduced waste contribute to a more cost-effective production process. []

- Versatility: DHAP allows for the incorporation of a wide range of monomers, including DCDNT and other building blocks, enabling the synthesis of diverse conjugated polymers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)